molecular formula C6H5ClN4 B13088935 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine

2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13088935
M. Wt: 168.58 g/mol
InChI Key: IGIZLRCKBWULPC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of appropriate triazole and pyrazine precursors. One common method involves the chloromethylation of [1,2,4]triazolo[1,5-a]pyrazine using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine largely depends on its specific application:

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its chloromethyl group allows for further functionalization, making it a versatile scaffold in drug design .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H5ClN4/c7-3-5-9-6-4-8-1-2-11(6)10-5/h1-2,4H,3H2

InChI Key

IGIZLRCKBWULPC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)CCl)C=N1

Origin of Product

United States

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